molecular formula C13H12BrNO3S2 B14904836 (5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No.: B14904836
M. Wt: 374.3 g/mol
InChI Key: DWGIHJSRNLEFOQ-UXBLZVDNSA-N
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Description

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercaptothiazol-4(5H)-one is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a bromine atom, and various functional groups such as ethoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercaptothiazol-4(5H)-one typically involves multi-step organic reactions. One common method involves the condensation of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 2-mercaptothiazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercaptothiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercaptothiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercaptothiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-ethoxy-5-methoxybenzylidene-2-mercaptothiazole
  • 3-Bromo-4-ethoxy-5-methoxybenzylidene-2-mercaptothiazolidine
  • 3-Bromo-4-ethoxy-5-methoxybenzylidene-2-mercaptothiazolone

Uniqueness

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercaptothiazol-4(5H)-one is unique due to its specific combination of functional groups and the presence of a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12BrNO3S2

Molecular Weight

374.3 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H12BrNO3S2/c1-3-18-11-8(14)4-7(5-9(11)17-2)6-10-12(16)15-13(19)20-10/h4-6H,3H2,1-2H3,(H,15,16,19)/b10-6+

InChI Key

DWGIHJSRNLEFOQ-UXBLZVDNSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)NC(=S)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=S)S2)OC

Origin of Product

United States

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